1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

IKKε/TBK1 dual inhibition NF-κB signaling innate immunity

1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1292835-88-1 or 1629379-72-1; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine family, which is broadly recognized as a privileged purine bioisostere scaffold in medicinal chemistry. The compound features a methyl substituent at the N1 position and a primary amine at the C5 position of the fused imidazo[4,5-b]pyridine core, providing two distinct vectors for further chemical elaboration.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
Cat. No. B11921564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C=CC(=N2)N
InChIInChI=1S/C7H8N4/c1-11-4-9-7-5(11)2-3-6(8)10-7/h2-4H,1H3,(H2,8,10)
InChIKeySGEQLXKFRBWJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1292835-88-1): A Purine Bioisosteric Building Block and IKKε/TBK1 Kinase Tool Compound


1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine (CAS 1292835-88-1 or 1629379-72-1; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine family, which is broadly recognized as a privileged purine bioisostere scaffold in medicinal chemistry [1]. The compound features a methyl substituent at the N1 position and a primary amine at the C5 position of the fused imidazo[4,5-b]pyridine core, providing two distinct vectors for further chemical elaboration. It is commercially available from multiple vendors (e.g., AKSci at 95% purity ) and is commonly employed as a synthetic building block in kinase inhibitor discovery programs, notably as a precursor to derivatives that engage IKKε, TBK1, TAM (AXL/MER), c-Met, Aurora, FLT3, and B-Raf kinases [2][3].

Why Generic Imidazo[4,5-b]pyridine Analogs Cannot Substitute for 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine in Kinase-Targeted Synthesis Programs


Within the imidazo[4,5-b]pyridine chemotype, the position and identity of substituents exert profoundly divergent effects on kinase selectivity and potency. The N1-methyl group present in 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine critically distinguishes it from the 3-methyl (3H-tautomer) and des-methyl (1H-unsubstituted) analogs. In a matched-pair analysis of 1H-imidazo[4,5-c]pyridine versus 3H-imidazo[4,5-b]pyridine scaffolds, the ring fusion isomer alone dictated dramatic kinase selectivity shifts [1]. The N1-methyl-5-amino substitution pattern provides a unique hydrogen-bond donor/acceptor arrangement that is exploited in ATP-binding site hinge-region interactions, while the free C5 amine serves as a versatile handle for amide coupling, urea formation, or reductive amination to generate focused libraries [2]. Simply substituting 3-methyl-3H-imidazo[4,5-b]pyridin-5-amine or the unsubstituted 1H-imidazo[4,5-b]pyridin-5-amine yields compounds with altered binding topology and, in documented cases, >30-fold differences in target affinity [3]. Therefore, direct procurement of the specific N1-methyl-5-amino regioisomer is essential for reproducing published SAR series targeting IKKε/TBK1, TAM, c-Met, Aurora, FLT3, and B-Raf kinases.

Quantitative Differentiation Evidence for 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine Versus Closest Analogs


Dual IKKε/TBK1 Inhibition at Low Nanomolar Potency Among Imidazo[4,5-b]pyridine-Derived Probes

A derivative elaborated from the 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine scaffold (BDBM50401910 / CHEMBL2207217) exhibits TBK1 IC₅₀ = 6 nM by radiometric assay, while also inhibiting the IKKε/TBK1 pathway in MDB-MB-231 cells as measured by IRF3 phosphorylation [1]. This same chemotype has been characterized as a dual IKKε/TBK1 binder with cellular target engagement confirmed in additional independent screening data (CHEMBL4537673, cellular IKKε/TBK1 IC₅₀ = 74 nM) [2]. By comparison, the well-known tool compound BX795, an aminopyrimidine-based IKKε/TBK1 inhibitor, exhibits TBK1 IC₅₀ of approximately 6 nM but with broader off-target activity, whereas the imidazo[4,5-b]pyridine scaffold offers a structurally distinct hinge-binding motif amenable to systematic selectivity engineering [3].

IKKε/TBK1 dual inhibition NF-κB signaling innate immunity

N1-Methyl-5-Amine as the Critical Core for TAM (AXL/MER) Inhibitors with Sub-Nanomolar Potency and 120–900-Fold Selectivity

The 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine substructure is the core of a series of 2,6-disubstituted imidazo[4,5-b]pyridines developed as potent and selective TAM kinase inhibitors. In this series, compound 28 achieved AXL IC₅₀ = 0.77 nM with 120- to 900-fold selectivity over MER and other TAM family members, while compound 25 showed MER IC₅₀ = 9 nM [1]. The 5-amine position serves as the critical vector for introducing substituents that modulate AXL vs. MER selectivity, while the N1-methyl group is essential for maintaining the correct binding pose within the TAM kinase ATP pocket. Notably, a related imidazo[4,5-b]pyridine derivative from a distinct series (BDBM50532786) independently confirmed AXL IC₅₀ = 6 nM by FRET-based Z'-Lyte assay [2], demonstrating the reproducibility of low-nanomolar AXL engagement across different substitution patterns built upon this scaffold.

TAM kinase inhibition AXL inhibitor MER tyrosine kinase cancer immunotherapy

Aqueous Solubility as a Physicochemical Differentiator for Early-Stage Lead Optimization

The parent 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine scaffold has been characterized for aqueous solubility in a standardized ChEMBL physicochemical assay. The solubility value (reported as 38 μM under ChEMBL assay conditions ALA4422048) [1] provides a baseline for comparing this scaffold to other common heterocyclic building blocks used in kinase inhibitor design. In contrast, larger or more lipophilic imidazo[4,5-b]pyridine derivatives such as the advanced lead CCT137690 required explicit incorporation of solubilizing groups (4-methylpiperazine and isoxazole motifs) to achieve oral bioavailability [2]. The moderate aqueous solubility of the unadorned 1-methyl-5-amino scaffold is advantageous for fragment-based screening and early lead generation, as it permits meaningful concentration ranges in biochemical assays without requiring cosolvents that may interfere with target engagement.

aqueous solubility physicochemical property lead optimization drug-likeness

N1-Methyl Regioisomer as the Dominant Species for FLT3 Kinase Engagement with Single-Digit Nanomolar Affinity

BindingDB records for imidazo[4,5-b]pyridine-based FLT3 inhibitors reveal that the N1-methyl-5-amino scaffold is a productive core for achieving potent FLT3 engagement. An elaborated derivative (BDBM50453195 / CHEMBL4202430) bearing the 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine core achieved FLT3-ITD mutant IC₅₀ = 4 nM [1]. A related analog (BDBM50051943) confirmed wild-type FLT3 IC₅₀ = 17 nM [2]. In the context of dual FLT3/Aurora inhibitor optimization, CCT137690—which incorporates the 1-methyl-substituted imidazo[4,5-b]pyridine core—achieved FLT3 IC₅₀ < 0.5 nM (FLT3-ITD IC₅₀ = 1.2–4.9 nM) [3]. By contrast, 3H-imidazo[4,5-b]pyridine regioisomers lacking the N1-methyl group have been primarily explored as c-Met inhibitors, suggesting that the N1-methyl substitution is a key determinant for redirecting kinase selectivity toward FLT3 and Aurora kinases [4].

FLT3 kinase inhibition acute myeloid leukemia kinase inhibitor selectivity

Purine Bioisostere Scaffold Versatility: A Single Core Enabling Aurora, JAK, and B-Raf Inhibitor Programs with Distinct Binding Modes

The 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine core has been validated across multiple independent kinase inhibitor programs, each demonstrating distinct binding modes and selectivity profiles depending on the C2, C6, and C7 substituents introduced. Aurora kinase inhibitors derived from this scaffold achieved Aurora-A IC₅₀ = 15 nM, Aurora-B IC₅₀ = 25 nM, and Aurora-C IC₅₀ = 19 nM (CCT137690) [1]. Imidazo[4,5-b]pyridines have also yielded potent JAK1 inhibitors (Ki = 2.9 nM for BDBM50434797 [2]) and JAK1-selective compounds with IC₅₀ = 0.47 nM under specific assay conditions [3]. In B-Raf kinase programs, the imidazo[4,5-b]pyridine scaffold binds in the DFG-in, αC-helix out conformation—a binding mode associated with high kinase selectivity [4]. This multi-target versatility is a direct consequence of the purine-mimetic architecture: the N1-methyl group and the 5-amine provide two tunable vectors, while the imidazo[4,5-b]pyridine core engages the kinase hinge region through a bidentate hydrogen-bonding pattern analogous to ATP's adenine ring [5].

kinase inhibitor scaffold purine bioisostere scaffold hopping multi-target kinase inhibitor

Synthetic Tractability: 5-Amine as a Versatile Diversification Handle for Buchwald–Hartwig and Suzuki Cross-Coupling Chemistry

The 5-amine group of 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine serves as a versatile synthetic handle. The related pyridone intermediate accessible from the 1-methyl scaffold can be converted to a bromopyridine moiety that is competent in both Buchwald–Hartwig amination and Suzuki cross-coupling reactions, providing access to a broad scope of C5-functionalized imidazo[4,5-b]pyridines [1]. This synthetic versatility contrasts with 3H-imidazo[4,5-b]pyridine analogs, where the tautomeric proton at N3 can interfere with palladium-catalyzed coupling conditions or necessitate protection/deprotection steps. Additionally, the synthesis of the 1-methyl scaffold itself relies on a convergent Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric/maleic or acetylene dicarboxylates followed by intramolecular cyclization, a route that is operationally simpler than many alternative purine bioisostere syntheses [1]. This established synthetic accessibility reduces procurement risk for programs requiring multi-gram quantities for SAR exploration.

synthetic building block cross-coupling library synthesis medicinal chemistry

Proven Application Scenarios for 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine in Drug Discovery and Chemical Biology


Scaffold-Hopping Starting Point for IKKε/TBK1 Dual Inhibitor Programs Targeting Innate Immunity and Oncology

Researchers developing novel IKKε/TBK1 dual inhibitors for oncology or autoimmune indications can procure 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine as a purine-bioisosteric starting scaffold. Derivatives of this core have demonstrated TBK1 IC₅₀ = 6 nM in biochemical assays with confirmed cellular target engagement in MDB-MB-231 breast cancer cells [1]. This provides a chemically distinct alternative to aminopyrimidine-based tool compounds (BX795) or benzimidazole-based clinical candidates (BAY-985), enabling freedom-to-operate in a competitive patent landscape. The C5-amine handle allows systematic exploration of vectors extending toward the kinase selectivity pocket and solvent-exposed region to engineer selectivity over PDK1 and other off-targets [2].

Core Building Block for TAM (AXL/MER)-Targeted Cancer Immunotherapy Agents

For medicinal chemistry teams pursuing TAM kinase inhibitors as cancer immunotherapy agents or as strategies to overcome resistance to targeted therapies, 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine provides the validated core substructure of compounds achieving AXL IC₅₀ = 0.77 nM with 120–900-fold selectivity over MER [3]. The scaffold enables introduction of substituents at the C2 and C6 positions to fine-tune AXL vs. MER selectivity, a critical design parameter given the distinct biological roles of these two closely related kinases. Independent binding data confirm that the imidazo[4,5-b]pyridine scaffold reliably delivers low-nanomolar AXL engagement (6–0.77 nM range) across multiple substitution patterns [4].

Fragment-Based Screening Library Component for Kinase ATP-Binding Site Probes

With an aqueous solubility of 38 μM and a molecular weight of 148.17 g/mol, 1-methyl-1H-imidazo[4,5-b]pyridin-5-amine meets fragment-like physicochemical criteria for inclusion in fragment-based drug discovery (FBDD) screening libraries [5]. The compound's purine-mimetic architecture ensures high probability of engagement with the conserved kinase hinge region, while the N1-methyl and C5-amine groups provide two well-defined vectors for fragment growing or merging strategies. In contrast to larger, more lipophilic imidazo[4,5-b]pyridine derivatives such as CCT137690 that required explicit solubilizing group engineering [6], this minimal scaffold is suitable for direct use in biochemical fragment screens at concentrations up to 200 μM without cosolvent interference.

Privileged Scaffold for Multi-Target Kinase Library Synthesis Across Aurora, FLT3, JAK, and B-Raf Programs

For CROs and pharmaceutical discovery groups managing parallel kinase inhibitor programs, procuring a single versatile building block that seeds Aurora (A/B/C IC₅₀ = 15/25/19 nM) [6], FLT3 (IC₅₀ < 0.5 nM) [7], JAK1 (Ki = 2.9 nM) [8], and B-Raf (DFG-in/αC-helix out binding mode) [9] inhibitor series maximizes capital efficiency. The documented synthetic route from 1-methyl-1H-imidazol-4-amine via Michael addition and intramolecular cyclization enables cost-effective in-house scale-up [10]. The resulting C5-bromopyridine intermediate is competent in Buchwald–Hartwig and Suzuki couplings, allowing rapid parallel library synthesis to explore diverse C5-substitution patterns for target-specific optimization [10].

Quote Request

Request a Quote for 1-Methyl-1H-imidazo[4,5-b]pyridin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.